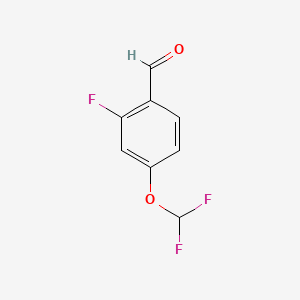

4-(Difluoromethoxy)-2-fluorobenzaldehyde

Descripción

Significance of Organofluorine Chemistry in Contemporary Science

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound impacts across the pharmaceutical, agrochemical, and materials science sectors. numberanalytics.comworktribe.comwikipedia.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. wikipedia.orgnumberanalytics.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its stability, lipophilicity (affinity for fats and oils), and bioavailability. numberanalytics.comnumberanalytics.com

In the realm of medicine, it is estimated that 20-25% of all commercial pharmaceuticals contain at least one fluorine atom. mdpi.com Well-known drugs such as the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering medication atorvastatin (B1662188) contain fluorine. numberanalytics.comwikipedia.org The inclusion of fluorine can lead to enhanced metabolic stability, which prolongs the drug's activity in the body, and improved membrane permeability, allowing it to reach its biological target more effectively. numberanalytics.commdpi.com Similarly, in the agrochemical industry, about 30% of commercial products, including pesticides and herbicides, are fluorinated, a figure that rises to 60% for products registered in the last five years. mdpi.com This is because fluorination can enhance the efficacy and stability of these agents. numberanalytics.com Beyond life sciences, fluorinated compounds are integral to advanced materials like polymers (e.g., Polytetrafluoroethylene) and have been used as refrigerants and solvents. worktribe.comwikipedia.org The vast majority of these vital compounds are synthetic, as naturally occurring organofluorines are exceedingly rare, highlighting the critical role of synthetic chemistry in accessing these valuable molecules. worktribe.commdpi.com

Role of Difluoromethoxy Moieties in Advanced Chemical Structures

Within the diverse family of fluorine-containing functional groups, the difluoromethoxy group (-OCF₂H) holds a privileged position in the design of advanced chemical structures, particularly in medicinal chemistry. rsc.org This moiety is recognized for its ability to fine-tune the physicochemical properties of a lead compound to enhance its therapeutic potential. rsc.org The difluoromethoxy group can improve metabolic stability, increase cell membrane permeability, and alter pharmacokinetic profiles. rsc.org

A key feature of the -OCF₂H group is its dynamic lipophilicity; it can adjust its lipophilic character to suit its chemical environment through simple bond rotations. rsc.org Furthermore, the difluoromethyl (-CF₂H) component can serve as a hydrogen bond donor, which can enhance the binding affinity and specificity of a drug to its target protein. nih.gov It is also considered a metabolically stable bioisostere—a substituent with similar physical or chemical properties—for more common but metabolically vulnerable groups like alcohols (-OH) or thiols (-SH). nih.gov The incorporation of an -OCF₂H group into an aromatic ring system can also enforce an orthogonal geometry, adding three-dimensional complexity to the molecule, which may provide additional binding interactions within a target's active site. rsc.org These combined properties make the difluoromethoxy group a powerful tool for chemists seeking to optimize the performance of bioactive molecules. rsc.orgnih.gov

Overview of 4-(Difluoromethoxy)-2-fluorobenzaldehyde in Chemical Synthesis and Research Contexts

This compound is a specialized aromatic aldehyde that serves as a valuable building block in organic synthesis. sigmaaldrich.comamericanelements.com Its structure is characterized by a benzaldehyde (B42025) core, which is a benzene (B151609) ring substituted with an aldehyde (-CHO) group. This core is further functionalized with two key groups: a fluorine atom at the second position and a difluoromethoxy group (-OCF₂H) at the fourth position.

This specific arrangement of functional groups makes it a highly useful intermediate for constructing more complex, multi-functionalized molecules. The aldehyde group is a versatile handle for a wide range of chemical transformations, while the fluorine and difluoromethoxy substituents are incorporated to bestow the unique properties associated with organofluorine compounds, as discussed previously. Researchers in pharmaceutical and agrochemical development utilize such building blocks to systematically synthesize novel compounds for biological screening. chemimpex.com The presence of the difluoromethoxy group, in particular, is a strategic choice for creating drug candidates with potentially enhanced metabolic stability and target affinity. rsc.org

The table below outlines the key chemical identifiers and properties for this compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1214358-05-0 sigmaaldrich.com |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol sigmaaldrich.com |

| Synonyms | 2-Fluoro-4-(difluoromethoxy)benzaldehyde |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fluoxetine |

| Atorvastatin |

| Polytetrafluoroethylene |

| 4-(Difluoromethoxy)benzaldehyde |

Propiedades

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQRWDSMUIVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673306 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214358-05-0 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 Difluoromethoxy 2 Fluorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including oxidation, condensation, and carbon-carbon bond-forming reactions. The electrophilic nature of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of the fluorine atom at the ortho position and the difluoromethoxy group at the para position.

The aldehyde functional group of 4-(Difluoromethoxy)-2-fluorobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(Difluoromethoxy)-2-fluorobenzoic acid. This transformation is a fundamental process in organic synthesis for accessing acid derivatives. A common and efficient method for this conversion is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger. This method is particularly well-suited for aldehydes that may be sensitive to harsher oxidizing conditions.

For instance, analogous transformations on structurally similar compounds, such as 4-(dibenzylamino)-2-fluorobenzaldehyde, have been successfully carried out using sodium chlorite and a phosphate buffer. google.com The reaction typically proceeds under mild conditions, providing high yields of the carboxylic acid product. google.com The resulting 4-(Difluoromethoxy)-2-fluorobenzoic acid is a valuable building block for the synthesis of amides, esters, and other acid derivatives. synquestlabs.com

| Reactant | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| This compound | Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), Hydrogen peroxide (H₂O₂), in Acetone/Water | 4-(Difluoromethoxy)-2-fluorobenzoic acid | High |

The electrophilic carbonyl carbon of this compound readily reacts with primary amines to form imines, also known as Schiff bases, through a condensation reaction. nih.gov This reaction involves the initial nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the imine. mdpi.com

The formation of imines from fluorinated benzaldehydes is a well-established synthetic route. nih.gov These reactions are often carried out under neutral or mildly acidic conditions and can be performed in various solvents or even under solvent-free mechanochemical conditions. nih.govmdpi.com The resulting imines are versatile intermediates themselves, finding application in the synthesis of heterocyclic compounds and as ligands in coordination chemistry.

| Aldehyde | Amine | Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Solvent (e.g., Ethanol, Hexane) or Solvent-free (Milling), Room Temp. or Heating | N-substituted imine |

The aldehyde group is a key functional handle for constructing new carbon-carbon bonds. A related compound, 4-(Difluoromethoxy)benzaldehyde, participates in one-pot, three-component reactions, such as the Biginelli reaction, with β-dicarbonyl compounds and urea to form complex heterocyclic structures. sigmaaldrich.com This highlights the capability of the difluoromethoxy-substituted benzaldehyde (B42025) core to undergo multicomponent reactions that efficiently build molecular complexity.

While specific examples of other C-C bond-forming reactions like the Wittig or aldol reactions for this compound are not extensively detailed in the literature, the pronounced electrophilicity of its carbonyl carbon suggests it would be a highly suitable substrate. It is expected to react efficiently with phosphorus ylides (in the Wittig reaction) to form alkenes and with enolates or other carbon nucleophiles (in aldol-type condensations) to generate β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated derivatives.

Reactivity of the Aromatic Ring and Fluorinated Substituents

The substitution pattern on the aromatic ring, featuring two deactivating halogenated groups and a deactivating aldehyde group, renders the ring electron-deficient. This electronic nature governs its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups:

Aldehyde (-CHO): Strongly deactivating, meta-director.

Fluorine (-F): Deactivating via induction but ortho, para-directing via resonance.

Difluoromethoxy (-OCF₂H): Strongly deactivating via induction.

Nucleophilic Aromatic Substitution (SₙAr): In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org For an SₙAr reaction to occur, a good leaving group and strong electron-withdrawing groups positioned ortho or para to it are required to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comchemistrysteps.com

In this compound, the fluorine atom at the C-2 position is an excellent leaving group for SₙAr. Its departure is facilitated by:

The aldehyde group in the para position (C-1 relative to C-4).

The difluoromethoxy group in the ortho position (C-2 relative to C-4 is incorrect, it is C-2 relative to C-1 and C-4). The fluorine at C-2 is ortho to the aldehyde at C-1 and meta to the difluoromethoxy at C-4. The aldehyde group is para to the fluorine leaving group. This ortho/para relationship is key for stabilizing the intermediate. libretexts.org

Thus, the fluorine atom at C-2 is readily displaced by a wide range of nucleophiles, such as amines, alkoxides, or thiolates, under relatively mild conditions. nih.gov

| Substrate | Nucleophile (Nu-H) | Conditions | Product |

|---|---|---|---|

| This compound | Secondary Amine (e.g., Morpholine), Alcohol (R-OH), Thiol (R-SH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO), Heat | 2-Nu-4-(difluoromethoxy)benzaldehyde |

While the difluoromethoxy (-OCF₂H) group is generally stable, it can participate in substitution reactions under specific, forcing conditions. Research on nitro-substituted aromatic compounds has shown that the difluoromethoxy group can act as a "pseudohalogen" and be displaced by nucleophiles. nuph.edu.ua In reactions with aqueous ammonia at high temperatures (80-160 °C) and pressures, the -OCF₂H group can be replaced by an amino group (-NH₂). nuph.edu.ua Studies have indicated that the reactivity of the difluoromethoxy group in these nucleophilic substitutions is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position on the aromatic ring. nuph.edu.ua This provides a potential, albeit specialized, route for the functionalization of the C-4 position.

| Substrate Class | Reagents & Conditions | Transformation | Relative Reactivity |

|---|---|---|---|

| Activated Nitroarenes with -OCF₂H group | Aqueous Ammonia (NH₃), 80-160 °C, High Pressure | Ar-OCF₂H → Ar-NH₂ | F > OCF₂H > Cl |

Derivatives and Analogues in Academic Research

Design and Synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde Analogues

The design of analogues of this compound is often guided by the desire to modulate the electronic and steric properties of the molecule. The synthesis of such analogues, while not extensively detailed in publicly available literature for this specific compound, can be inferred from the synthesis of structurally related benzaldehydes.

A common strategy for creating analogues involves the modification of the substitution pattern on the aromatic ring. For instance, the synthesis of related compounds like 3-hydroxy-4-(difluoromethoxy)benzaldehyde and 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) provides a blueprint for potential synthetic routes. These syntheses often start from a dihydroxy or hydroxy-methoxy benzaldehyde (B42025) precursor. The difluoromethoxy group is typically introduced via a difluoromethylation reaction.

One documented method for the synthesis of a related compound, 3-hydroxy-4-difluoromethoxy benzaldehyde, involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with sodium chlorodifluoroacetate in the presence of a base like sodium carbonate. nih.gov This selective difluoromethylation of one hydroxyl group over the other highlights a potential route for creating diverse analogues.

Table 1: Synthesis of a Related Difluoromethoxy Benzaldehyde Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, Sodium Carbonate, DMF | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | 57.5% | nih.gov |

This table illustrates a synthetic approach that could be adapted for the synthesis of analogues of this compound.

The aldehyde functional group itself is a versatile handle for creating a wide array of derivatives. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form Schiff bases, which can possess antimicrobial properties. nih.gov

Exploration of Bioisosteric Replacements Involving Difluoromethoxy and Other Fluorinated Groups

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry. informahealthcare.com The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for the methoxy (B1213986) (-OCH₃) group, offering distinct advantages. nih.gov It mimics the steric and electronic features of a methoxy group but can enhance metabolic stability and binding affinity. nih.govsci-hub.se

The introduction of fluorine can modulate a molecule's lipophilicity, pKa, and conformation. nih.gov The difluoromethyl group, for example, is less lipophilic than a trifluoromethyl group and can act as a hydrogen bond donor, a property not shared by the methoxy group. informahealthcare.com This ability to form hydrogen bonds can lead to improved interactions with biological targets. sci-hub.se

Table 2: Comparison of Physicochemical Properties of Bioisosteric Groups

| Functional Group | Hydrogen Bonding | Lipophilicity (relative) | Conformation | Reference |

| Methoxy (-OCH₃) | Acceptor | Moderate | Planar (with aryl ring) | nih.gov |

| Difluoromethoxy (-OCF₂H) | Donor/Acceptor | Higher than methoxy | Non-planar preference | sci-hub.se |

| Trifluoromethoxy (-OCF₃) | Acceptor | High | - | nih.gov |

This table provides a comparative overview of key properties of the difluoromethoxy group and its common bioisosteres.

Functionalization and Derivatization for Specific Research Applications

The functionalization and derivatization of this compound are crucial for adapting the molecule for specific research purposes, such as its use as a scaffold for kinase inhibitors or as a probe for biological systems.

The aldehyde group is a prime site for derivatization. For instance, it can be converted into various heterocyclic systems or used in condensation reactions to create larger, more complex molecules. The synthesis of benzimidazole (B57391) phenylhydrazone derivatives from substituted benzaldehydes serves as an example of how the aldehyde functionality can be used to build novel structures with potential biological activity. mdpi.com

Furthermore, the aromatic ring of this compound can be functionalized through various C-H activation strategies. These methods allow for the introduction of a wide range of substituents at specific positions, enabling the exploration of the structure-activity relationship (SAR) of its derivatives. nih.gov For example, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds.

In the context of kinase inhibitor design, the 4-aminoquinazoline core is a well-established pharmacophore. nih.gov Analogues of this compound could be envisioned as starting materials for the synthesis of novel quinazoline (B50416) derivatives, where the substituted phenyl ring would be a key component for interaction with the kinase active site. The development of photoswitchable kinase inhibitors, such as derivatives of axitinib, demonstrates the innovative approaches being taken to control the activity of bioactive molecules, a strategy that could potentially be applied to derivatives of this compound. mdpi.com

Research Applications of 4 Difluoromethoxy 2 Fluorobenzaldehyde in Chemical and Biological Systems

Applications in Medicinal Chemistry Research

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The difluoromethoxy and fluoro substituents on 4-(Difluoromethoxy)-2-fluorobenzaldehyde play a crucial role in enhancing the pharmacological profiles of derivative compounds.

Precursor in Pharmaceutical Compound Synthesis

This compound serves as a valuable precursor in the synthesis of complex pharmaceutical compounds. Its aldehyde functional group readily participates in a variety of chemical reactions, including condensations and cyclizations, which are fundamental to building the core structures of new therapeutic agents. The presence of the 2-fluoro substituent can influence the reactivity of the aldehyde group, potentially enhancing its electrophilicity and facilitating reactions such as the formation of Schiff bases. This reactivity makes it a key starting material for creating a diverse range of molecular scaffolds for drug development. Research indicates it is utilized as a building block for more complex organic molecules, including those with potential as anticancer and anti-inflammatory drug candidates mdpi.com.

Role in Modulating Biological Activity and Pharmacokinetic Parameters

The difluoromethoxy and fluoro groups in this compound are known to significantly impact the biological activity and pharmacokinetic properties of the molecules in which they are incorporated. The difluoromethoxy group, in particular, can serve as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, while offering improved metabolic stability mdpi.com. This enhanced stability can lead to a longer half-life and improved bioavailability of a drug candidate. Furthermore, the fluorine atoms can influence the compound's lipophilicity and its ability to bind to target proteins, potentially increasing the potency and selectivity of the final pharmaceutical product mdpi.com. The strategic placement of these fluorine-containing moieties is a key consideration in the design of new drugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

Investigations into Antibacterial and Anticancer Research

While direct studies on the antibacterial and anticancer properties of this compound itself are not extensively documented, its role as an intermediate suggests its contribution to the bioactivity of the final compounds. The broader class of fluorinated benzaldehydes and their derivatives have shown promise in these therapeutic areas. For instance, various fluorinated heterocycles derived from related starting materials have demonstrated significant anticancer and antimicrobial activities nih.gov. The introduction of fluorine can enhance the ability of a molecule to interact with biological targets, leading to improved efficacy. In anticancer research, this compound is noted as an intermediate for drug candidates, with in vitro studies of resulting compounds showing IC₅₀ values in the 2–10 µM range in cancer cell lines mdpi.com. Similarly, the development of novel antibacterial agents often involves the use of fluorinated building blocks to overcome resistance mechanisms nih.gov.

Enzyme Inhibition Studies and Receptor Binding Affinity Modulation

The unique electronic properties conferred by the difluoromethoxy and fluoro groups make this compound a valuable tool in the design of enzyme inhibitors and receptor modulators. The fluorine atoms can participate in favorable interactions within the binding pockets of enzymes and receptors, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and specificity of the inhibitor mdpi.com. This principle is widely applied in the development of kinase inhibitors, a major class of anticancer drugs ed.ac.ukgoogle.com. The compound's structural features allow for the synthesis of ligands with tailored properties to target specific biological macromolecules, making it a subject of interest in the study of enzyme-substrate interactions and receptor-ligand binding.

Development of Novel Therapeutic Agents (e.g., TDP2 Inhibitors)

Although direct evidence linking this compound to the synthesis of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) inhibitors is not yet prominent in publicly available literature, the development of novel therapeutic agents is a key application area for this compound. The search for inhibitors of specific enzymes like TDP2, which are implicated in cancer therapy resistance, often involves the screening of libraries of complex molecules synthesized from versatile building blocks like this compound. The ability to generate a diverse range of chemical structures from this starting material makes it a valuable asset in the quest for new and effective therapeutic agents targeting a variety of diseases.

Applications in Agrochemical Research

The utility of fluorinated compounds extends beyond medicine into the realm of agrochemicals. While specific patent literature detailing the use of this compound in agrochemical synthesis is not widespread, related fluorinated benzaldehydes are known intermediates for pesticides and herbicides google.com. The introduction of fluorine can enhance the efficacy and stability of these agricultural products. For example, the related compound 4-(difluoromethoxy)aniline (B1299965) is a known intermediate in the synthesis of pyrethroid insecticides google.com. This suggests that this compound holds potential as a building block for the creation of new and improved agrochemicals, contributing to crop protection and food security.

Intermediate for Insecticide and Fungicide Synthesis

Research in the agrochemical sector has identified this compound as a key intermediate in the development of novel pesticides. Its aldehyde functional group provides a reactive site for constructing larger, more complex molecular architectures, while the fluorinated moieties are integral to the bioactivity of the final product.

A significant application of this compound is in the synthesis of advanced benzoylphenylurea (B10832687) insecticides. These compounds function by inhibiting chitin (B13524) synthesis in insects, leading to mortality. The synthesis pathway often involves the initial reduction of the aldehyde to its corresponding alcohol, (4-(difluoromethoxy)-2-fluorophenyl)methanol (B2448948). This alcohol is then typically halogenated to form a benzyl (B1604629) halide, which serves as a key electrophile for coupling with other fragments to build the final insecticidal molecule.

Table 1: Synthesis Steps for Insecticide Precursors from this compound

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | (4-(Difluoromethoxy)-2-fluorophenyl)methanol | Reduction of the aldehyde to a primary alcohol. |

| 2 | (4-(Difluoromethoxy)-2-fluorophenyl)methanol | Thionyl chloride (SOCl₂) | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | Conversion of the alcohol to a reactive benzyl halide for subsequent coupling reactions. |

This structured synthetic approach allows for the precise incorporation of the 4-(difluoromethoxy)-2-fluorophenyl group into the target insecticide. This specific structural motif is often critical for achieving high potency against target pests. While detailed examples for fungicides are less specifically documented in public literature, the same synthetic principles apply, where the compound acts as a foundational scaffold for building molecules with desired fungicidal properties.

Impact on Pesticide Bioactivity and Stability

The inclusion of fluorine atoms and fluorine-containing groups like difluoromethoxy (-OCHF₂) is a well-established strategy in modern agrochemical design. These groups significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

The difluoromethoxy group, in particular, has a profound impact. It is known to enhance the metabolic stability of pesticides. By replacing a more metabolically susceptible methoxy group with a difluoromethoxy group, the molecule becomes more resistant to oxidative degradation by enzymes within the target pest or in the environment. This increased stability can lead to longer residual activity, reducing the required frequency of application.

Furthermore, the high electronegativity of the fluorine atoms influences the binding affinity of the pesticide to its target protein or enzyme. This can result in higher intrinsic activity and greater efficacy. The combination of a fluorine atom at the 2-position and a difluoromethoxy group at the 4-position creates a unique electronic and steric profile that can optimize the interaction with biological targets, leading to enhanced insecticidal or fungicidal effects.

Contributions to Materials Science Research

The distinct properties conferred by the fluorinated substituents of this compound make it a valuable component in the field of materials science, particularly for creating advanced functional materials.

Development of Liquid Crystal Displays

In the field of liquid crystal (LC) technology, materials with specific dielectric and optical properties are essential. This compound serves as a precursor for the synthesis of fluorinated liquid crystal molecules. The presence of terminal fluoro- and difluoromethoxy groups on the aromatic core is highly desirable.

These fluorine moieties contribute to creating materials with a high positive dielectric anisotropy (Δε), a low rotational viscosity (γ₁), and a high clearing point. These properties are critical for manufacturing high-performance liquid crystal displays (LCDs) that feature fast switching times, low power consumption, and a wide operating temperature range. The aldehyde can be used to build calamitic (rod-shaped) liquid crystals through reactions like Wittig or Horner-Wadsworth-Emmons olefination to extend the molecular core and introduce desired linkages.

Table 2: Influence of Fluorine Groups on Liquid Crystal Properties

| Property | Influence of -F and -OCHF₂ Groups | Benefit for LCDs |

| Dielectric Anisotropy (Δε) | Increases the molecular dipole moment perpendicular to the long axis. | Lower threshold voltage, reducing power consumption. |

| Viscosity (γ₁) | Often leads to lower rotational viscosity compared to non-fluorinated analogues. | Faster switching speeds for improved display performance. |

| Chemical & UV Stability | The high strength of the C-F bond enhances molecular stability. | Increased lifetime and reliability of the display. |

Synthesis of Fluorinated Polymers and Functional Materials

This compound is a versatile building block for creating high-performance fluorinated polymers. While not directly polymerizable, its aldehyde group can be readily converted into other functional groups, such as a hydroxyl or carboxylic acid, creating a bifunctional monomer.

For instance, reduction to (4-(difluoromethoxy)-2-fluorophenyl)methanol or oxidation to 4-(difluoromethoxy)-2-fluorobenzoic acid yields monomers that can undergo polycondensation reactions. These monomers can be reacted with appropriate co-monomers (e.g., diacids, diols, or diamines) to synthesize a variety of fluorinated polymers, including:

Polyesters

Polyamides

Polybenzoxazoles (PBOs)

The incorporation of the 4-(difluoromethoxy)-2-fluorophenyl moiety into the polymer backbone results in materials with enhanced properties. Fluorinated polymers typically exhibit high thermal stability, excellent chemical resistance, low surface energy (leading to hydrophobicity and oleophobicity), and a low dielectric constant, making them suitable for applications in specialty coatings, advanced composites, and microelectronics.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of 4-(Difluoromethoxy)-2-fluorobenzaldehyde involves strategic steps to introduce the specialized functional groups onto the benzaldehyde (B42025) scaffold. While a specific, detailed mechanism for this exact molecule is not extensively published, the reaction pathways can be elucidated by examining established methods for difluoromethoxylation and functionalization of benzaldehydes.

The introduction of the difluoromethoxy (OCF₂H) group onto a phenolic precursor is a key transformation. Modern synthetic strategies often employ visible light photoredox catalysis. nih.gov In such a mechanism, a photocatalyst, upon absorbing light, can facilitate a single-electron transfer (SET) process. For instance, a suitable difluoromethylating reagent can react with an activated catalyst to generate a difluoromethyl radical (•CF₂H), which can then be trapped by a phenoxide to form the desired ether linkage.

Transformations involving the aldehyde group are also central. A common reaction is the formation of acetals for protection or further modification. For example, the reaction of a substituted 2-fluorobenzaldehyde (B47322) with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride proceeds via protonation of the aldehyde oxygen, followed by nucleophilic attack by methanol. chemicalbook.com This leads to a hemiacetal intermediate, which, after another protonation and loss of water, is attacked by a second methanol molecule to yield the final dimethyl acetal. chemicalbook.com These mechanistic principles are fundamental to the synthesis and subsequent chemical transformations of this compound.

Role of Difluoromethoxy Group in Intermolecular Interactions

Crystal structure analyses of related benzaldehyde derivatives show that weak intermolecular forces such as C–H⋯O, C–H⋯π, and π–π stacking interactions are crucial in the formation of their supramolecular assemblies. nih.gov The difluoromethoxy group, with its polarized C-F and C-H bonds, can participate in these networks, contributing to the stability and specific geometry of the crystal lattice. researchgate.net

A particularly noteworthy feature of the difluoromethoxy group is the ability of its C-H bond to act as a hydrogen bond donor. chemistryviews.org This capacity arises from the strong electron-withdrawing effect of the two adjacent fluorine atoms, which polarizes the C-H bond and imparts a partial positive charge on the hydrogen atom. beilstein-journals.org This allows the CF₂H group to form unconventional C–H⋯O or C–H⋯N hydrogen bonds. nih.gov

Experimental and computational studies have confirmed that the CF₂H group is a viable, albeit weaker, surrogate for traditional hydrogen bond donors like hydroxyl (OH) or thiol (SH) groups. acs.orgbeilstein-journals.org The strength of these interactions has been quantified using various techniques, including NMR and IR spectroscopy, as well as quantum chemical calculations. chemistryviews.orgnih.gov For example, the binding energy of a CF₂H⋯O interaction has been calculated to be in the range of 1.0 to 5.5 kcal/mol, depending on the molecular context. beilstein-journals.org This hydrogen bonding capability is a key factor in its role as a bioisostere in drug design. nih.gov

| Group | Typical H-Bond Type | Calculated Binding Energy (kcal/mol) | Key Characteristics |

|---|---|---|---|

| -OH (in o-nitrophenol dimer) | O-H···O | -3.5 | Strong, conventional H-bond donor. chemistryviews.org |

| -CF₂H (in o-nitro-α,α-difluorotoluene dimer) | C-H···O | -3.1 | Acts as an unconventional H-bond donor, mimicking -OH. chemistryviews.org |

| -CF₂H (general) | C-H···O | 1.0 - 5.5 | Weaker than -OH but significant for molecular recognition. beilstein-journals.org |

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in medicinal chemistry that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethyl group is often described as a "lipophilic hydrogen bond donor," highlighting its dual functionality. researchgate.netacs.org

Incorporating a difluoromethoxy group generally increases a molecule's lipophilicity compared to a hydroxyl or methoxy (B1213986) group. chemrxiv.orgchemrxiv.org However, the exact change in lipophilicity is context-dependent. Studies on difluoromethyl anisoles and thioanisoles showed that the experimental change in logP (ΔlogP) upon replacing a methyl group with a difluoromethyl group ranged from -0.1 to +0.4. researchgate.netnih.gov This modulation of lipophilicity, combined with its metabolic stability and hydrogen bonding capacity, makes the difluoromethoxy group a valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govmdpi.com The increased resistance of C-F bonds to metabolic degradation can lead to a longer biological half-life for compounds containing this moiety. mdpi.com

| Functional Group | Hansch π Value | General Effect on Lipophilicity |

|---|---|---|

| -OCF₃ | +1.04 | Significantly increases lipophilicity. nih.gov |

| -CF₃ | +0.88 | Increases lipophilicity. mdpi.com |

| -OCF₂H | Variable | Generally increases lipophilicity, but is highly context-dependent. researchgate.netnih.gov |

Computational Modeling and Quantum Chemical Calculations

Theoretical investigations are indispensable for understanding the nuanced properties of fluorinated molecules like this compound. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to probe molecular structure, reaction energetics, and intermolecular interactions. nih.govresearchgate.net

These computational methods have been instrumental in:

Confirming Hydrogen Bonding: Calculations corroborate experimental evidence for the hydrogen bond donor capability of the CF₂H group. chemistryviews.orgnih.gov They can predict bond energies, geometries, and vibrational frequency shifts associated with these interactions. beilstein-journals.orgnih.gov

Elucidating Reaction Pathways: Computational analysis can map out the potential energy surfaces of chemical reactions, helping to identify the most likely reaction mechanisms and predict product distributions. For example, modeling has been used to optimize synthetic routes for difluorinated compounds by comparing the energetics of competing pathways. semanticscholar.org

Analyzing Electronic Properties: Theoretical models provide detailed insight into the electronic structure, such as electrostatic potential surfaces, which helps to rationalize the nature and strength of intermolecular forces. researchgate.netnih.gov

By combining experimental data with computational modeling, researchers can achieve a comprehensive understanding of the structure-property relationships that govern the behavior of this compound and related compounds.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(Difluoromethoxy)-2-fluorobenzaldehyde, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aldehyde proton characteristically appears as a singlet at approximately δ 10.0 ppm. The proton of the difluoromethoxy (-OCF₂H) group presents as a triplet at around δ 6.5 ppm, with a coupling constant (J) of 74.1 Hz, resulting from its interaction with the two adjacent fluorine atoms. The aromatic protons give rise to a doublet at δ 7.4 ppm (J = 8.5 Hz) and a multiplet at δ 7.2 ppm, which is consistent with the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum, conducted at 100 MHz in CDCl₃, reveals the aldehyde carbon at a chemical shift of δ 192.1 ppm. The carbon atom of the difluoromethoxy group is observed as a triplet at δ 115.2 ppm, with a large coupling constant of 250 Hz due to the attached fluorine atoms. The aromatic carbons resonate in the region of δ 110–160 ppm, with the carbon atom bonded to the highly electronegative fluorine atom being deshielded and appearing at δ 158.3 ppm.

¹⁹F NMR: The presence and environment of the fluorine atoms are confirmed by ¹⁹F NMR spectroscopy. In a 376 MHz spectrum using CDCl₃, the difluoromethoxy group exhibits a doublet at δ -80.4 ppm with a coupling constant of 73.6 Hz.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 10.0 | s | Aldehyde (-CHO) |

| ¹H | 7.4 | d, J = 8.5 | Aromatic |

| ¹H | 7.2 | m | Aromatic |

| ¹H | 6.5 | t, J = 74.1 | Difluoromethoxy (-OCF₂H) |

| ¹³C | 192.1 | - | Aldehyde (C=O) |

| ¹³C | 158.3 | - | Aromatic (C-F) |

| ¹³C | 115.2 | t, J = 250 | Difluoromethoxy (-OCF₂H) |

| ¹³C | 110-160 | - | Aromatic |

| ¹⁹F | -80.4 | d, J = 73.6 | Difluoromethoxy (-OCF₂H) |

Data sourced from a commercially available sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further corroborating its structure. Using electrospray ionization (ESI-MS), the molecular ion peak [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 191.03, which is consistent with the compound's theoretical molecular weight.

The fragmentation pattern provides additional structural evidence. Common fragmentation pathways observed in the mass spectrum include the loss of the aldehyde group (-CHO), resulting in a fragment ion at m/z 163.02, and the cleavage of the difluoromethoxy moiety, leading to a fragment at m/z 123.01. This predictable fragmentation is characteristic of the compound's structure.

Table 2: Mass Spectrometry Data for this compound

| Technique | m/z Value | Assignment |

|---|---|---|

| ESI-MS | 191.03 | [M+H]⁺ (Molecular Ion) |

| ESI-MS | 163.02 | [M-CHO]⁺ |

| ESI-MS | 123.01 | [M-OCF₂H]⁺ |

Data obtained from ESI-MS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum, typically recorded using an Attenuated Total Reflectance (ATR) accessory, displays characteristic absorption bands.

A strong absorption peak is observed around 1720 cm⁻¹, which is indicative of the stretching vibration of the carbonyl (C=O) bond in the aldehyde functional group. The presence of the difluoromethoxy group is confirmed by asymmetric and symmetric C-O-C stretching vibrations, which appear as distinct bands at approximately 1260 cm⁻¹ and 1100 cm⁻¹, respectively. Furthermore, C-F bending vibrations can be identified in the fingerprint region, around 740 cm⁻¹.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1720 | C=O Stretch | Aldehyde |

| 1260 | Asymmetric C-O-C Stretch | Difluoromethoxy |

| 1100 | Symmetric C-O-C Stretch | Difluoromethoxy |

| 740 | C-F Bend | Fluoro-substituent |

Data acquired via ATR-IR spectroscopy.

Advanced Analytical Techniques for Purity and Reaction Monitoring in Research

In a research context, ensuring the purity of this compound and monitoring the progress of reactions involving its synthesis are critical. High-Performance Liquid Chromatography (HPLC) is a principal technique for these purposes.

For purity assessment, a reverse-phase HPLC method is typically developed. For analogous compounds such as 4-(difluoromethoxy)-3-fluorobenzaldehyde, methods utilizing columns like a LiChrosorb® RP-8 with UV detection at 254 nm have been reported to be effective. A similar approach can be applied to this compound, where the purity can be determined by quantifying the area of the main peak relative to any impurity peaks.

Furthermore, reaction monitoring can be effectively carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the separation and identification of reactants, intermediates, and products in a reaction mixture over time, providing valuable kinetic and mechanistic information.

Future Directions and Perspectives in 4 Difluoromethoxy 2 Fluorobenzaldehyde Research

Development of More Efficient and Sustainable Synthetic Routes

The industrial and laboratory-scale synthesis of complex fluorinated molecules often relies on traditional methods that can be inefficient or environmentally burdensome. rsc.org A significant future focus for 4-(Difluoromethoxy)-2-fluorobenzaldehyde research lies in the development of "green" synthetic pathways that are more efficient, safer, and sustainable.

Current research in organofluorine chemistry emphasizes the need to move away from harsh fluorinating agents and high-energy processes. dovepress.com Future synthetic strategies for this compound and its precursors will likely incorporate principles of green chemistry, such as improving atom economy and utilizing renewable energy sources. rsc.org For instance, photochemical methods that use visible light as a clean and renewable energy source are being explored for related fluorination reactions. rsc.org Another promising avenue is the development of catalytic processes that can replace stoichiometric reagents, thereby reducing waste and often improving selectivity under milder conditions. dovepress.com The development of novel methods for synthesizing sulfonyl fluorides, which utilize easily handled raw materials and produce only non-toxic salts as by-products, exemplifies the trend toward greener processes in the broader field of fluorine chemistry. eurekalert.org

| Synthetic Consideration | Traditional Approach | Potential Green/Sustainable Approach |

| Fluorine Source | Often involves hazardous reagents like fluorine gas or harsh conditions. dovepress.com | Use of safer, nucleophilic fluorine sources like alkali metal fluorides (e.g., KF) in catalytic systems. dovepress.comeurekalert.org |

| Energy Input | High temperatures, requiring significant energy consumption. | Photochemical reactions using visible light; enzyme-catalyzed reactions at ambient temperature. rsc.org |

| By-products | Can generate significant and sometimes hazardous chemical waste. | Designing reactions with high atom economy that produce benign by-products like salts or water. eurekalert.org |

| Process | Multi-step syntheses with costly purification at each stage. | One-pot reactions and tandem catalytic cycles to increase efficiency and reduce solvent use and waste. rsc.org |

Expansion of Research Applications in Emerging Fields

While this compound is already recognized as a valuable intermediate in pharmaceuticals and agrochemicals, its unique properties make it a candidate for a range of emerging high-technology fields. chemimpex.com The difluoromethoxy group can enhance properties such as lipophilicity and biological activity, which is crucial for the development of new therapeutic agents. chemimpex.com

Future applications could extend into advanced materials science, where the compound could serve as a monomer or precursor for specialty polymers, resins, and coatings with enhanced thermal stability and chemical resistance. chemimpex.com In medicinal chemistry, beyond its current use, there is potential for developing novel positron emission tomography (PET) imaging agents. The synthesis of fluorine-18 (B77423) labeled phenols from substituted benzaldehydes provides a template for how this compound could be adapted for creating new diagnostic tools. nih.gov Furthermore, its structural motifs are relevant to the design of inhibitors for specific enzyme targets implicated in diseases like cancer.

Advanced Mechanistic and Computational Studies

A deeper, predictive understanding of the reactivity and interactions of this compound is essential for its rational application. Future research will increasingly rely on advanced computational chemistry and detailed mechanistic studies to achieve this.

Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, predict the stability of intermediates, and elucidate the electronic effects of the fluorine and difluoromethoxy substituents on the reactivity of the aldehyde group. This insight is critical for optimizing reaction conditions and predicting the outcomes of new transformations.

In the context of drug discovery, molecular docking simulations are invaluable. These studies can predict how derivatives of this compound might bind to the active sites of target proteins. For example, docking analyses of other substituted benzaldehydes have successfully explained their inhibitory activity against enzymes like aldehyde dehydrogenase (ALDH), revealing key interactions between the molecule and amino acid residues in the enzyme's binding pocket. whiterose.ac.uk Such computational approaches can guide the design of more potent and selective inhibitors, saving significant time and resources in the drug development pipeline.

Exploration of Novel Derivatives with Enhanced Bioactivity or Material Properties

The true value of a building block like this compound lies in its potential to be converted into a diverse library of novel derivatives with tailored properties. Future research will focus heavily on synthetic modifications of this scaffold to enhance bioactivity or create advanced materials.

In the realm of pharmaceuticals, research has shown that derivatives of structurally related fluorinated benzamides can act as potent inhibitors of the bacterial protein FtsZ, exhibiting significant antibacterial activity against resilient pathogens like Staphylococcus aureus. nih.gov This provides a clear blueprint for synthesizing amide, imine, or other derivatives from this compound to explore new classes of antibiotics. Similarly, the modification of benzaldehyde (B42025) scaffolds has yielded promising inhibitors of aldehyde dehydrogenase (ALDH) isozymes, which are considered therapeutic targets in certain cancers. whiterose.ac.uk

In materials science, derivatization could lead to the creation of novel liquid crystals, organic light-emitting diode (OLED) components, or advanced polymers, leveraging the unique electronic and physical properties imparted by the dense fluorination of the molecule.

| Derivative Class | Potential Application | Rationale/Example |

| Benzamides | Antibacterial Agents | Based on the demonstrated activity of other fluorinated benzamide (B126) derivatives as FtsZ inhibitors. nih.gov |

| Schiff Bases (Imines) | Anticancer Agents | Modification of the aldehyde group is a common strategy for developing enzyme inhibitors, such as ALDH inhibitors. whiterose.ac.uk |

| Phenols (via Baeyer-Villiger Oxidation) | PET Imaging Agents, Agrochemicals | Oxidation of the aldehyde to a formate (B1220265) ester followed by hydrolysis yields a phenol (B47542), a key structure in many bioactive molecules. nih.gov |

| Polymers | Advanced Materials | The aromatic ring can be functionalized for polymerization, creating materials with high thermal stability and specific optical properties. chemimpex.com |

Q & A

Q. What are the primary synthetic routes for 4-(Difluoromethoxy)-2-fluorobenzaldehyde?

The compound is typically synthesized via difluoromethylation of 4-hydroxy-2-fluorobenzaldehyde using difluorocarbene generated in situ from reagents like chlorodifluoromethane and potassium fluoride under basic conditions. Alternative routes include nucleophilic substitution of brominated precursors with difluoromethoxy groups. Reaction conditions (e.g., 60–80°C, inert atmosphere) and purification via column chromatography are critical for yields >75% .

| Synthetic Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Difluoromethylation | KF, CHClF₂, DMF, 70°C, 12h | 78% | >95% (GC) |

| Bromide Substitution | CuI, 1,10-phenanthroline, DMSO, 100°C | 65% | 90% |

Q. How is the aldehyde group in this compound characterized analytically?

The aldehyde functionality is confirmed using 1H NMR (δ 9.8–10.2 ppm for CHO) and FT-IR (strong stretch at ~1700 cm⁻¹ for C=O). High-resolution mass spectrometry (HRMS) and HPLC (retention time comparison with standards) ensure structural integrity .

Q. What biological activities are associated with this compound?

The compound serves as an intermediate in anticancer and anti-inflammatory drug candidates. Its fluorinated groups enhance metabolic stability and binding affinity to target proteins (e.g., kinases). In vitro studies show IC₅₀ values of 2–10 µM in cancer cell lines .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity in nucleophilic substitutions?

The difluoromethoxy group acts as an electron-withdrawing moiety, activating the benzene ring for electrophilic substitutions at the para position. Steric hindrance from fluorine atoms slows reactions at ortho positions. Computational studies (DFT) reveal reduced electron density at C-3 and C-5, favoring regioselective modifications .

Q. What strategies optimize the difluoromethylation step for higher yields?

Key parameters include:

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., over-fluorination). Yields increase to >85% with microwave-assisted synthesis (30 min vs. 12h conventional) .

Q. How is computational modeling applied to study its pharmacokinetic properties?

QSAR models predict logP values (~2.8) due to fluorine’s lipophilicity. Molecular docking simulations (e.g., with COX-2) highlight hydrogen bonding between the aldehyde and Arg120, explaining anti-inflammatory activity. In silico ADME profiles suggest moderate hepatic clearance and blood-brain barrier permeability .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (65–90%) arise from varying purification methods. For example, distillation may degrade heat-sensitive aldehydes, whereas cryogenic recrystallization preserves integrity. Reproducibility requires strict control of moisture (anhydrous conditions) and exclusion of oxygen .

Q. How does the compound’s stability under physiological conditions affect drug design?

Hydrolysis studies (pH 7.4, 37°C) show 90% stability over 24h, attributed to fluorine’s electronegativity stabilizing the difluoromethoxy group. Degradation products (e.g., 4-hydroxy-2-fluorobenzoic acid) are identified via LC-MS. Photostability testing recommends amber glass storage to prevent UV-induced oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.